(E)-Phenyl-1-propenylsulfide

Description

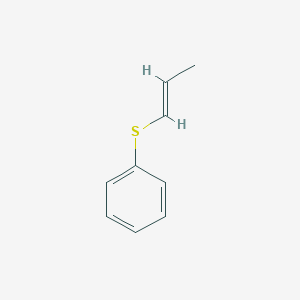

Structure

2D Structure

3D Structure

Properties

CAS No. |

15436-04-1 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

[(E)-prop-1-enyl]sulfanylbenzene |

InChI |

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |

InChI Key |

QAKDINZUNLASCF-KRXBUXKQSA-N |

SMILES |

CC=CSC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/SC1=CC=CC=C1 |

Canonical SMILES |

CC=CSC1=CC=CC=C1 |

Other CAS No. |

22103-05-5 |

Origin of Product |

United States |

Elucidating Reactivity and Mechanistic Pathways of E Phenyl 1 Propenylsulfide

Concerted and Stepwise Reaction Mechanisms Involving the Phenyl- and Propenyl-Sulfur Moiety

The reactions of (E)-Phenyl-1-propenylsulfide can proceed through either concerted or stepwise mechanisms, largely dictated by the nature of the reactants and reaction conditions. A concerted mechanism involves the simultaneous breaking and forming of bonds in a single transition state. youtube.com In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates, such as carbocations, carbanions, or radicals, before the final product is formed. youtube.com

Kinetic studies on related systems, such as the reactions of phenyl chlorothionoformates with phenoxide ions, have provided evidence for concerted mechanisms, as indicated by linear Brønsted-type plots. nih.gov Conversely, reactions of the same substrates with secondary alicyclic amines proceed through a stepwise mechanism. nih.gov The choice between these pathways is a delicate balance of electronic and steric factors. For instance, the presence of a good leaving group and a strong nucleophile might favor a concerted process, while the ability to form a stable intermediate would favor a stepwise route.

Stereochemical Outcomes in Transformations of this compound

The stereochemistry of reactions involving this compound is a critical aspect, often leading to specific isomeric products. The "E" configuration of the starting material, where the phenyl and methyl groups are on opposite sides of the double bond, can influence the stereochemical course of subsequent transformations.

For example, in radical-mediated carbon-sulfur bond formation reactions to synthesize vinyl sulfides, the stereoselectivity of the process is a key feature. nih.govresearchgate.net Many of these reactions proceed in a stereoselective manner, with the trans (E) isomer being the predominant product. nih.gov This stereochemical preference is often attributed to the geometry of the intermediates and the transition states involved in the reaction mechanism. In some cases, the reaction can be stereospecific, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. This is often observed in concerted reactions where there is no opportunity for bond rotation in an intermediate. diva-portal.org

Electronic Effects of Sulfur on Adjacent Carbon-Centered Species

The sulfur atom in this compound plays a crucial role in influencing the stability of adjacent carbon-centered reactive intermediates. This electronic effect is a key determinant of the compound's reactivity and the types of reactions it undergoes.

Stabilization of Carbanionic and Carbocationic Intermediates

The sulfur atom can stabilize both adjacent carbanions and carbocations. The ability of sulfur to stabilize an adjacent carbanion is attributed to the electron-withdrawing inductive effect of the sulfur atom and the ability of the d-orbitals on sulfur to participate in bonding with the carbanionic center.

Conversely, an adjacent carbocation can be stabilized by the lone pairs of electrons on the sulfur atom through resonance. This delocalization of the positive charge onto the sulfur atom significantly lowers the energy of the carbocationic intermediate. This stabilizing effect is a common feature in the chemistry of vinyl sulfides.

Radical Pathways and Their Intermediates

Radical reactions represent a significant pathway for the transformation of this compound and other vinyl sulfides. nih.govresearchgate.net These reactions proceed through the formation of radical intermediates, which are species with an unpaired electron. libretexts.org The generation of these radicals can be initiated by various methods, including photochemically or through the use of radical initiators. nih.govacs.org

In the context of vinyl sulfide (B99878) synthesis, radical-mediated cross-coupling reactions of thiols with vinyl halides have been developed. researchgate.net Mechanistic studies suggest the formation of both vinyl and sulfur-centered radicals as key intermediates in these transformations. nih.gov The stability of these radical intermediates is influenced by factors such as resonance and hyperconjugation. libretexts.org For instance, an adjacent phenyl group can stabilize a radical through resonance delocalization.

Cycloaddition and Rearrangement Processes

This compound can participate in cycloaddition reactions, which are processes that form a cyclic product. youtube.com These reactions are often stereospecific and can be influenced by thermal or photochemical conditions. youtube.com For example, vinyl sulfones, which can be derived from the oxidation of vinyl sulfides, are known to act as Michael acceptors and participate in cycloaddition reactions. wikipedia.org

Rearrangement reactions are another important class of transformations for this compound. The NIST Chemistry WebBook provides thermochemical data for the isomerization of allylphenyl sulfide to this compound, indicating a negative enthalpy of reaction. nist.gov This suggests that the (E)-propenyl isomer is thermodynamically more stable.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule, while regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, both chemo- and regioselectivity are important considerations.

The presence of both a phenyl ring and a propenyl group offers multiple sites for reaction. For example, electrophilic attack could potentially occur at the phenyl ring (electrophilic aromatic substitution) or at the double bond of the propenyl group. The outcome is often dictated by the nature of the electrophile and the reaction conditions. Similarly, in addition reactions to the double bond, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is determined by the reaction mechanism. For instance, radical additions often exhibit anti-Markovnikov regioselectivity.

The sulfur atom also influences the regioselectivity of reactions. For example, in the deprotonation of related sulfones, the acidity of the α-protons is significantly increased, leading to the formation of a carbanion at that position. wikipedia.org

Theoretical and Computational Chemistry Investigations of E Phenyl 1 Propenylsulfide

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic characteristics of (E)-Phenyl-1-propenylsulfide, leveraging computational chemistry, is crucial for understanding its reactivity and physical properties.

Molecular Orbital Theory and Electron Density Distributions

The electronic landscape of this compound is governed by the interplay of the phenyl ring, the sulfur atom, and the propenyl group. According to molecular orbital theory, the π-systems of the phenyl ring and the vinyl group can interact with the non-bonding lone pairs of the sulfur atom. This interaction leads to the formation of delocalized molecular orbitals that extend across the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In conjugated systems like this, the HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. The energy gap between the HOMO and LUMO influences the molecule's electronic transitions and its susceptibility to electrophilic or nucleophilic attack. The distribution of electron density, which can be visualized through computational methods, would likely show a higher electron density around the sulfur atom and within the π-systems of the phenyl and propenyl groups.

Table 1: Computed Properties of Phenyl Vinyl Sulfide (B99878)

| Property | Value |

| Molecular Formula | C₈H₈S |

| Molecular Weight | 136.22 g/mol |

| XLogP3 | 3.2 |

| Topological Polar Surface Area | 25.3 Ų |

| Complexity | 82.6 |

This data is for Phenyl Vinyl Sulfide and is provided for analogous comparison.

Conjugative Interactions within Phenyl-Propenyl-Sulfide Frameworks

The extent of conjugation between the phenyl ring, the sulfur atom's lone pairs, and the propenyl double bond is a critical determinant of the molecule's stability and reactivity. This p-π conjugation involves the overlap of the p-orbitals of the phenyl ring and the double bond with the p-type lone pair of the sulfur atom.

Effective conjugation would lead to a delocalization of electron density, resulting in a more stable system. The planarity of the molecule plays a significant role in the degree of conjugation. Any significant twisting around the C-S or C-C bonds would disrupt the orbital overlap and reduce the conjugative effects. The strength of this interaction influences bond lengths, with partial double bond character expected for the C-S and the C-C single bond within the propenyl group.

Conformational Energetics and Torsional Profiles

The three-dimensional structure and conformational flexibility of this compound are defined by the rotational barriers around the single bonds, particularly the Phenyl-Sulfur and Sulfur-Propenyl bonds. A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of these bonds.

Computational studies on similar aryl vinyl sulfides suggest that the most stable conformation is likely one that maximizes the conjugative interactions, which typically corresponds to a more planar arrangement of the phenyl ring and the vinyl group. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the vinyl group can lead to non-planar ground state geometries. The determination of the global minimum energy conformation and the energy barriers to rotation would require specific computational studies that are currently not available for this molecule.

Reaction Pathway Elucidation and Transition State Theory

The reactivity of this compound is dictated by its electronic structure. The presence of the electron-rich sulfur atom and the π-system makes it susceptible to electrophilic attack.

Potential Energy Surface Mapping

A detailed understanding of the reaction mechanisms involving this compound would necessitate the mapping of the potential energy surface (PES) for specific reactions. libretexts.org For instance, in an electrophilic addition to the double bond, the PES would reveal the energy profile along the reaction coordinate, including the formation of intermediates (like a thiiranium ion or a carbocation) and the transition states connecting them to the reactants and products. uwindsor.ca

The shape of the PES provides valuable information about the reaction's feasibility, selectivity (regio- and stereoselectivity), and the nature of the intermediates. researchgate.net Unfortunately, no such detailed PES maps for reactions of this compound have been published.

Kinetic Modeling and Rate Constant Determination (e.g., RRKM-ME)

Following the characterization of the PES, kinetic modeling techniques such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation (ME) modeling could be employed to predict reaction rates under various conditions of temperature and pressure. This approach requires detailed information about the vibrational frequencies and rotational constants of the reactants, products, and transition states, which are obtained from computational chemistry calculations.

Such kinetic models are powerful tools for understanding complex reaction networks but are contingent on the availability of accurate potential energy surfaces, which, as noted, are not available for this compound.

While the fundamental principles of theoretical and computational chemistry provide a framework for understanding the properties of this compound, a detailed and specific analysis as outlined is hampered by a lack of dedicated research on this particular compound. The available data is sparse and mostly limited to basic identifiers and some spectral information. To fully address the intricacies of its electronic structure, conformational landscape, and reaction dynamics, further focused computational studies are required. Such research would not only provide valuable data for this specific molecule but also contribute to a broader understanding of the structure-reactivity relationships within the class of aryl vinyl sulfides.

Application of Advanced Quantum Chemical Methods (e.g., CASPT2, CCSD(T), DFT Variants)

A comprehensive search of scientific literature reveals a notable absence of specific studies applying high-level quantum chemical methods such as CASPT2, CCSD(T), or various DFT variants directly to the investigation of this compound. While these sophisticated computational techniques are powerful tools for elucidating the electronic structure, reaction mechanisms, and spectroscopic properties of molecules, it appears that this compound has not yet been the subject of such detailed theoretical analyses.

Research employing these advanced methods has been conducted on structurally related, but distinct, compounds. For instance, the photochemistry of 1-phenyl-1-diazopropane and its diazirine isomer has been explored using CASSCF and MS-CASPT2 methods to understand their decomposition pathways. nih.govresearchgate.net These studies highlight the capability of such methods to map out potential energy surfaces and identify key intermediates and transition states. nih.govresearchgate.net

Similarly, Density Functional Theory (DFT) has been utilized to investigate the quantitative structure-activity relationships (QSAR) of phenyl triazolinones, which are inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase. nih.gov Such studies demonstrate the utility of DFT in calculating quantum chemical descriptors that correlate with biological activity. nih.gov

Although these examples showcase the power of advanced computational chemistry, the specific application of these methods to generate detailed findings and data tables for this compound is not available in the current body of scientific literature. Therefore, a detailed discussion and presentation of data tables as requested for this specific compound cannot be provided.

Strategic Applications of E Phenyl 1 Propenylsulfide in Complex Organic Synthesis

Role as a Versatile Building Block in Convergent Synthesis

(E)-Phenyl-1-propenylsulfide serves as a valuable building block in convergent synthesis, a strategy that involves the independent synthesis of complex fragments of a target molecule, which are then coupled together. Vinyl sulfides are recognized as important intermediates and building blocks in organic synthesis. nih.gov The utility of this compound in this context stems from the dual reactivity of its vinyl sulfide (B99878) moiety.

The phenylthio group can be readily transformed. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the double bond. These oxidized derivatives, particularly vinyl sulfones, are potent Michael acceptors and active partners in cycloaddition reactions. Furthermore, the phenylthio group can function as a leaving group in the presence of certain reagents, enabling cross-coupling reactions.

The propenyl backbone provides a reactive alkene that can participate in a wide array of chemical transformations, including additions, cycloadditions, and transition-metal-catalyzed coupling reactions. This bifunctionality allows chemists to use this compound to connect different molecular fragments efficiently, a key principle of convergent synthesis. rsc.org

Table 1: Functional Roles of this compound in Convergent Synthesis

| Molecular Moiety | Potential Transformation | Synthetic Application |

|---|---|---|

| Phenylthio Group | Oxidation to sulfoxide/sulfone | Activation for Michael additions and cycloadditions |

| Phenylthio Group | Leaving group in coupling reactions | Carbon-carbon bond formation |

| Vinylic C=C Bond | Addition reactions (e.g., hydrogenation, halogenation) | Functional group interconversion |

| Vinylic C=C Bond | Cycloaddition reactions (e.g., Diels-Alder) | Ring formation |

Precursor for Stereodefined Vinylic Systems

The defined geometry of the carbon-carbon double bond in this compound is a crucial feature, making it an excellent precursor for the synthesis of other stereodefined vinylic systems. Many synthetic reactions, particularly those catalyzed by transition metals, are known to proceed with retention of the alkene stereochemistry. masterorganicchemistry.com This stereospecificity ensures that the (E)-configuration of the starting material is transferred to the product, avoiding the formation of complex isomeric mixtures. masterorganicchemistry.com

For example, in transition-metal-catalyzed cross-coupling reactions, the stereochemistry of the vinyl sulfide is often preserved in the resulting coupled product. This allows for the predictable and controlled introduction of the propenyl unit into more complex molecules. The ability to maintain stereochemical integrity is of paramount importance in the synthesis of pharmaceuticals and natural products, where specific stereoisomers often exhibit distinct biological activities.

Table 2: Examples of Stereoretentive Reactions from (E)-Vinylic Precursors

| Reaction Type | Reagent/Catalyst | Product Feature | Stereochemical Outcome |

|---|---|---|---|

| Suzuki Coupling | Organoborane, Pd catalyst | C-C bond formation | Retention of (E)-geometry |

| Stille Coupling | Organostannane, Pd catalyst | C-C bond formation | Retention of (E)-geometry |

| Heck Reaction | Alkene, Pd catalyst | C-C bond formation | Typically proceeds with retention |

Substrate in Oxidative Cycloaddition Reactions for Heterocycle Formation

While this compound itself has modest reactivity as a dienophile in cycloaddition reactions, its synthetic utility can be dramatically enhanced through oxidation. The conversion of the sulfide to the corresponding (E)-phenyl-1-propenylsulfone significantly activates the double bond for cycloaddition reactions, such as the Diels-Alder reaction. Vinyl sulfones are well-established as effective dienophiles and partners in various cycloadditions for synthesizing cyclic and heterocyclic systems. researchgate.netresearchgate.net

In this strategy, the oxidized derivative of this compound can react with a suitable diene to form a six-membered ring with high regio- and stereoselectivity. The resulting cycloadduct contains the phenylsulfonyl group, which can be subsequently removed or further manipulated, adding to the synthetic versatility of the method. This approach provides a reliable pathway for the construction of complex sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.com

Table 3: Cycloaddition Potential of this compound and its Oxidized Form

| Substrate | Activating Group | Role in Cycloaddition | Potential Diene Partner | Resulting Structure |

|---|---|---|---|---|

| This compound | -SPh | Weak Dienophile | Electron-rich dienes | Cycloadduct (low reactivity) |

| (E)-Phenyl-1-propenylsulfoxide | -S(O)Ph | Activated Dienophile | Various dienes | Sulfur-containing heterocycle |

Auxiliary in Asymmetric Synthesis (e.g., Chiral Auxiliary Applications)

In the context of asymmetric synthesis, it is important to clarify the role of this compound. The molecule itself is achiral and therefore cannot function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

However, this compound can serve as a valuable prochiral substrate in asymmetric transformations. The double bond can be subjected to various enantioselective reactions, such as asymmetric epoxidation, dihydroxylation, or conjugate addition, guided by a chiral catalyst or reagent. For instance, an asymmetric epoxidation would convert the achiral alkene into a chiral epoxide with high enantiomeric excess.

Furthermore, the sulfide can be oxidized to a prochiral sulfoxide. The resulting (E)-phenyl-1-propenylsulfoxide possesses a stereogenic sulfur center. Chiral vinyl sulfoxides are well-documented for their utility in asymmetric synthesis, where the sulfoxide group directs the stereochemical course of reactions such as Michael additions and cycloadditions. umich.eduscielo.org.mx Thus, while not a chiral auxiliary itself, this compound is a precursor to substrates and intermediates that are central to powerful asymmetric synthesis strategies. nih.govresearchgate.net

Table 4: Role of this compound in Asymmetric Reactions

| Role of Compound | Reaction Type | Chiral Influence | Product Type |

|---|---|---|---|

| Prochiral Substrate | Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless catalyst) | Enantiomerically enriched epoxide |

| Prochiral Substrate | Asymmetric Dihydroxylation | Chiral ligand (e.g., AD-mix) | Enantiomerically enriched diol |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of (E)-Phenyl-1-propenylsulfide is a paramount objective. While traditional methods exist, contemporary research is focused on greener alternatives that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Future research will likely prioritize the following areas:

Catalyst Development: A significant trend is the move away from precious metal catalysts towards more abundant and less toxic alternatives. Copper-catalyzed reactions, for instance, have shown promise for the synthesis of vinyl sulfides with high stereoselectivity and functional group tolerance under mild conditions. organic-chemistry.orgrsc.org Further exploration of catalysts based on earth-abundant metals like iron, nickel, and manganese is anticipated. The development of recyclable catalysts, such as CuO nanoparticles, also presents a sustainable approach.

Metal-Free Synthesis: An emerging frontier is the development of entirely metal-free synthetic protocols. acs.org These methods often utilize readily available and inexpensive reagents and are promoted by simple bases. acs.org Such approaches simplify product purification and mitigate concerns about metal contamination in the final product.

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are central to green chemistry. Thiol-yne click reactions and other addition reactions are examples of atom-economical routes to vinyl sulfides that are expected to be further refined for the synthesis of this compound. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

A summary of promising sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent |

| Earth-Abundant Metal Catalysis | Low cost, low toxicity | Copper(I) complexes organic-chemistry.org, Nickel complexes |

| Metal-Free Synthesis | Avoids metal contamination, simplified purification | Alkoxy bases (e.g., KOtBu) acs.org |

| Atom-Economical Reactions | High efficiency, reduced waste | Thiol-yne click chemistry reagents rsc.org |

| Flow Chemistry | Improved safety, scalability, and control | - |

Exploration of Catalytic Asymmetric Reactions Utilizing this compound

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are crucial in the pharmaceutical and agrochemical industries. While the direct use of this compound as a chiral catalyst is not yet established, its structural motif presents opportunities for its incorporation into chiral ligands or its use as a prochiral substrate in asymmetric transformations.

Future research in this area could focus on:

Chiral Ligand Synthesis: The vinyl sulfide (B99878) moiety of this compound can be functionalized to create novel chiral ligands for transition metal catalysis. The sulfur atom can act as a soft donor for metal coordination, and the phenyl and propenyl groups provide a scaffold for introducing chiral elements. The rigidity of such ligands could enhance the efficiency of chiral transfer in asymmetric reactions.

Asymmetric Transformations of the Double Bond: The carbon-carbon double bond in this compound is a key functional group that can participate in a variety of asymmetric reactions. For instance, asymmetric dihydroxylation, epoxidation, or cyclopropanation could lead to valuable chiral building blocks.

Conjugate Addition Reactions: Vinyl sulfones, which can be synthesized from vinyl sulfides, are excellent Michael acceptors. The development of catalytic asymmetric conjugate additions to prochiral vinyl sulfones derived from this compound would provide access to a wide range of enantiomerically enriched organosulfur compounds. nih.gov The use of chiral secondary amine catalysts has proven effective for such transformations. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral amines and phosphines, have revolutionized asymmetric synthesis. rsc.org There is potential to design novel organocatalysts that incorporate the phenyl-1-propenylsulfide framework.

The potential for developing various catalytic asymmetric reactions is summarized in Table 2.

| Reaction Type | Substrate/Ligand | Potential Chiral Products |

| Asymmetric Catalysis | This compound-based chiral ligands | Enantiomerically enriched products from various transformations |

| Asymmetric Dihydroxylation | This compound | Chiral diols |

| Asymmetric Epoxidation | This compound | Chiral epoxides |

| Asymmetric Conjugate Addition | Prochiral vinyl sulfones from this compound | Enantiomerically enriched organosulfur compounds |

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The dynamic nature of catalytic processes necessitates the use of advanced spectroscopic techniques that can monitor reactions in real-time.

Future research will likely involve the application of operando and in situ spectroscopic methods to study reactions involving this compound. wikipedia.orgchimia.chmdpi.com These techniques allow for the characterization of catalysts and reaction intermediates under actual reaction conditions, providing invaluable mechanistic insights. wikipedia.orgchimia.chmdpi.com

Key spectroscopic techniques and their potential applications include:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of molecules and can be used to identify and quantify reactants, products, and intermediates as they form and are consumed during a reaction. mdpi.com

Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and local coordination environment of metal atoms in catalysts. chimia.ch This can be used to follow changes in the oxidation state and geometry of a metal catalyst during a catalytic cycle.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about molecules in solution. In situ NMR can be used to monitor the progress of a reaction and identify transient intermediates. mdpi.com

Mass Spectrometry: Real-time analysis of the gas phase above a reaction mixture using mass spectrometry can provide information about volatile products and intermediates.

By combining the data from these advanced spectroscopic techniques with computational modeling, a comprehensive picture of the reaction mechanism can be constructed.

High-Throughput Experimentation and Data-Driven Discovery in this compound Chemistry

The traditional, one-variable-at-a-time approach to reaction optimization is often time-consuming and inefficient. High-throughput experimentation (HTE) offers a paradigm shift by enabling the rapid screening of a large number of reaction conditions in parallel. beilstein-journals.org This approach, coupled with data science and machine learning, is accelerating the pace of discovery in chemistry. beilstein-journals.orgnih.govstanford.edunih.govresearchgate.net

Future research in the chemistry of this compound will increasingly leverage these data-driven approaches:

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, solvents, bases, and other reaction parameters to identify the optimal conditions for the synthesis of this compound and its derivatives.

Discovery of New Reactions: By screening large libraries of potential reactants and catalysts, HTE can facilitate the discovery of entirely new transformations involving this compound.

Machine Learning for Prediction: The large datasets generated by HTE can be used to train machine learning models that can predict the outcome of a reaction based on the starting materials and conditions. nih.govstanford.eduresearchgate.net These models can then be used to guide the design of new experiments and accelerate the discovery process. nih.govstanford.eduresearchgate.net

Automated Synthesis: The integration of HTE with robotics and automated analytical techniques can lead to fully automated platforms for the synthesis and optimization of reactions involving this compound.

The synergy between HTE and data-driven methods promises to significantly enhance the efficiency and effectiveness of research in this area.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique properties of organosulfur compounds, including this compound, make them attractive building blocks for the development of new materials with tailored properties. Interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry is expected to unlock new applications for this compound.

Potential areas of exploration include:

Polymers and Advanced Materials: Vinyl sulfides are valuable monomers for the synthesis of sulfur-containing polymers. acs.org These polymers can exhibit interesting properties, such as high refractive indices, which are desirable for applications in optics and electronics. The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to materials with novel optical, electronic, or mechanical properties.

Supramolecular Assemblies: Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional structures. wikipedia.orglibretexts.orgtaylorandfrancis.com The phenyl and sulfide groups of this compound can participate in various non-covalent interactions, such as π-π stacking and sulfur-aromatic interactions. These interactions could be exploited to direct the self-assembly of this compound and its derivatives into complex supramolecular architectures, such as gels, liquid crystals, or nanomaterials. wikipedia.orglibretexts.orgtaylorandfrancis.com

Surface Modification: The thiol group is known for its ability to bind to gold and other metal surfaces. While this compound does not have a free thiol, it can be seen as a protected thiol. Derivatives of this compound could be designed to anchor to surfaces, thereby modifying their properties for applications in sensors, electronics, and biocompatible coatings.

The exploration of these interdisciplinary research avenues will require close collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new materials based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (E)-Phenyl-1-propenylsulfide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via thiol-ene coupling or nucleophilic substitution reactions. For thiol-ene coupling, use a radical initiator (e.g., AIBN) under inert conditions, with stoichiometric control of the thiol and alkene precursors . Optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to favor the E-isomer. Monitor reaction progress via TLC or GC-MS. For nucleophilic substitution, employ a sulfide nucleophile reacting with a propenyl halide; adjust base strength (e.g., K₂CO₃ vs. NaH) to minimize side reactions . Yield optimization requires iterative testing of molar ratios and reaction times.

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to confirm the E-configuration. Irradiate the propenyl protons and observe NOE correlations between the phenyl group and adjacent protons . Complementary techniques include X-ray crystallography (if crystals are obtainable) and computational modeling (DFT calculations for energy minimization of stereoisomers) . Cross-validate with IR spectroscopy to detect sulfur-related vibrations (C-S stretch ~600–700 cm⁻¹).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples in dark/light, humid/dry, and oxidative (open air vs. argon) environments. Analyze degradation products via HPLC-MS every 7–14 days. Preliminary data suggest sensitivity to UV light; use amber vials and antioxidants (e.g., BHT) for long-term storage . For thermal stability, perform TGA/DSC to identify decomposition thresholds (>150°C observed in related sulfides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from ligand effects or trace metal impurities. Design a controlled study comparing Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) with rigorous purification of starting materials (e.g., column chromatography, recrystallization). Use kinetic analysis (e.g., Eyring plots) to differentiate electronic vs. steric influences . Validate reproducibility via inter-laboratory collaboration, adhering to standardized protocols (e.g., fixed catalyst loading, solvent degassing) .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against target proteins (e.g., cysteine proteases). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Use QSAR models trained on sulfides’ electronic parameters (HOMO/LUMO, Mulliken charges) and steric descriptors (logP, polar surface area) . Cross-reference with PubChem BioAssay data for analogous structures to prioritize synthetic targets .

Q. How should researchers design a study to investigate the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Tier 1 : Aerobic/anaerobic biodegradation assays (OECD 301F/311) with LC-MS/MS quantification.

- Tier 2 : Photolysis studies using simulated sunlight (Xe arc lamp) to track byproducts.

- Tier 3 : Ecotoxicity testing (Daphnia magna, algae) with dose-response modeling .

Include negative controls (e.g., autoclaved samples) and spike recovery validation (>90% accuracy) .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests for group comparisons. For censored data (e.g., survival times), employ Kaplan-Meier survival analysis . Report confidence intervals (95%) and effect sizes (Cohen’s d). Raw data should be archived in appendices, with processed data (normalized, outlier-removed) in the main text .

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer : Use a comparative table listing NMR/IR peaks from independent replicates or literature sources. Annotate discrepancies (e.g., solvent shifts, impurity overlaps) and provide raw spectra in supplementary materials. Apply multivariate analysis (PCA) to identify outlier datasets . Transparency is critical: disclose instrument calibration protocols and sample preparation variations .

Research Design Templates

Example Research Question Framework (P-E/I-C-O)

- Population : Organic sulfides with propenyl substituents.

- Exposure : Varying electron-withdrawing groups on the phenyl ring.

- Comparison : E vs. Z isomers.

- Outcome : Reactivity in Suzuki-Miyaura coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.